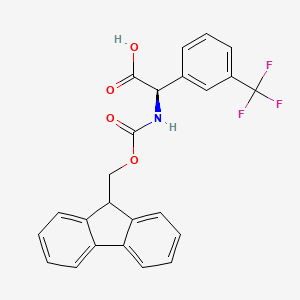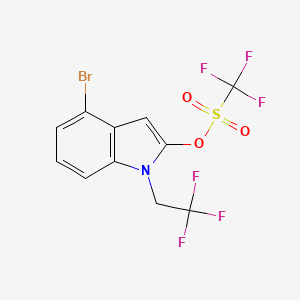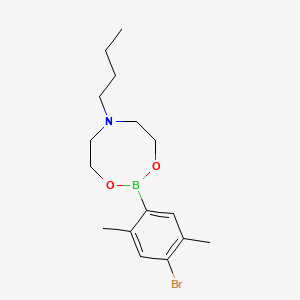
2-(4-Bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane is a boron-containing compound known for its applications in organic synthesis. This compound is characterized by its unique structure, which includes bromine, methyl, and boronic acid functional groups. It is often used in various chemical reactions due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane typically involves the reaction of 4-bromo-2,5-dimethylphenylboronic acid with butylamine and a boron source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include moderate temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of advanced analytical techniques like NMR and HPLC ensures the quality and consistency of the final product.
化学反応の分析
Types of Reactions
2-(4-Bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the bromine group to a hydrogen atom, forming a methyl derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce methyl derivatives. Substitution reactions can result in a variety of functionalized compounds.
科学的研究の応用
2-(4-Bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in drug development and as a probe for biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-(4-Bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane involves its interaction with molecular targets through its boron and bromine functional groups. The compound can form stable complexes with transition metals, facilitating catalytic reactions. In biological systems, it may interact with enzymes and proteins, affecting their activity and function.
類似化合物との比較
Similar Compounds
4-Bromo-2,5-dimethylphenylboronic acid: This compound shares the bromine and methyl functional groups but lacks the dioxazaborocane structure.
4-Bromo-2,5-dimethylaniline: Similar in structure but contains an amino group instead of the boronic acid moiety.
Uniqueness
2-(4-Bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane is unique due to its dioxazaborocane ring, which imparts specific reactivity and stability. This makes it particularly useful in catalytic and synthetic applications where other similar compounds may not perform as effectively.
特性
分子式 |
C16H25BBrNO2 |
|---|---|
分子量 |
354.1 g/mol |
IUPAC名 |
2-(4-bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C16H25BBrNO2/c1-4-5-6-19-7-9-20-17(21-10-8-19)15-11-14(3)16(18)12-13(15)2/h11-12H,4-10H2,1-3H3 |
InChIキー |
NGRDNCCSGYRGGF-UHFFFAOYSA-N |
正規SMILES |
B1(OCCN(CCO1)CCCC)C2=CC(=C(C=C2C)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


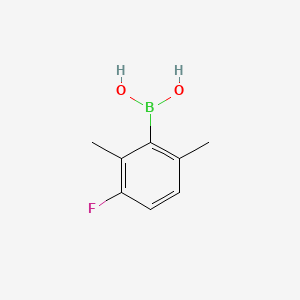
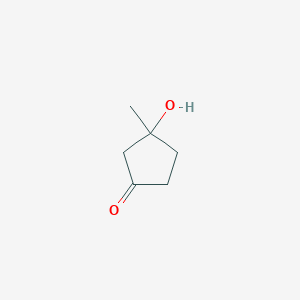

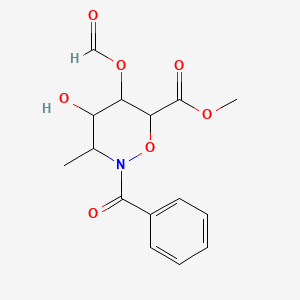
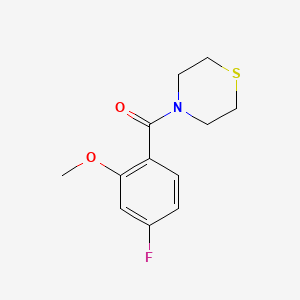
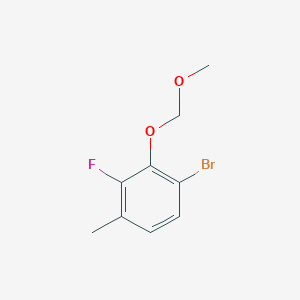

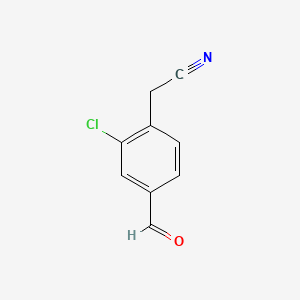

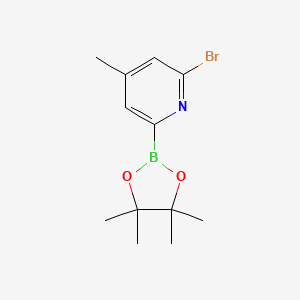

![(4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B14020669.png)
